Dihydroergocornine tartrate
CAS No.: 102366-78-9
Cat. No.: VC0025060
Molecular Formula: C35H47N5O11
Molecular Weight: 713.785
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102366-78-9 |
|---|---|
| Molecular Formula | C35H47N5O11 |
| Molecular Weight | 713.785 |
| Standard InChI | InChI=1S/C31H41N5O5.C4H6O6/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-1(3(7)8)2(6)4(9)10/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1-2,5-6H,(H,7,8)(H,9,10)/t19-,21?,23-,24+,26+,30-,31+;/m1./s1 |
| Standard InChI Key | JQWRQBBKTLZMBN-DEAFZEICSA-N |
| SMILES | CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Identity and Properties
Dihydroergocornine tartrate (CAS No.: 102366-78-9) is derived from dihydroergocornine, which itself is a hydrogenated derivative of ergocornine. The tartrate salt form alters the compound's physical properties while maintaining its pharmacological activity profile with some modifications to bioavailability and absorption characteristics.
Chemical Structure and Classification
Dihydroergocornine tartrate has a molecular formula of C35H47N5O11 and a molecular weight of approximately 713.785 g/mol. The base compound, dihydroergocornine, is structurally characterized as ergocornine in which a single bond replaces the double bond between positions 9 and 10 . The tartrate moiety forms a salt with the base compound, enhancing its stability and solubility properties for pharmaceutical applications.
Chemical Properties and Relationships
Dihydroergocornine belongs to a class of compounds known as ergot alkaloids and is categorized as a 9,10α-dihydro derivative of ergotamine. The compound contains isopropyl sidechains at the 2' and 5' positions of the molecule . Its full chemical name is (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide tartrate .
Pharmacological Properties
Dihydroergocornine tartrate exhibits multiple pharmacological actions, primarily affecting vascular and neurological systems. Its mechanism of action involves interaction with various neurotransmitter receptors, leading to its therapeutic effects.
Mechanism of Action
Dihydroergocornine functions through potent adrenolytic and sympathicolytic mechanisms. It acts as an antagonist to both serotonin and noradrenaline receptors, which contributes to its vasodilatory effects and ability to modulate blood pressure. These interactions with neurotransmitter systems form the basis of its various therapeutic applications.
Pharmacodynamic Profile
The compound demonstrates significant central and peripheral effects on the cardiovascular system. When administered intravenously, dihydroergocornine has been shown to temporarily reduce both systolic and diastolic blood pressure, along with pulse rate, particularly in hypertensive patients . Its vasodilatory properties appear to be mediated through central mechanisms, potentially by stimulating vasodilator centers in the brain.
In cerebral tissue, dihydroergocornine administration leads to decreased cerebral blood flow, cerebral vascular resistance, and oxygen uptake . This effect appears to promote cerebral metabolic homeostasis, which may explain some of its neuroprotective properties and applications in cognitive disorders.
Clinical Applications
The therapeutic applications of dihydroergocornine tartrate span several medical conditions, with primary focus on vascular and cognitive disorders.
Vascular Disorders
Dihydroergocornine tartrate has demonstrated efficacy in managing various vascular conditions. While less effective than ergotamine tartrate and dihydroergotamine for treating typical migraine, it has the advantage of lower toxicity . The compound's ability to modulate vascular tone makes it potentially useful in conditions characterized by vascular dysregulation.
Cognitive Function and Neurological Applications
One of the more established uses of dihydroergocornine is in elderly patients exhibiting signs of idiopathic decline in mental capacity. While the precise mechanism underlying this cognitive benefit remains incompletely understood, it likely relates to the compound's effects on cerebral blood flow and metabolism. Dihydroergocornine is one of the components in ergoloid, which has been investigated for potential neuroprotective properties and applications in age-related cognitive decline.
Pharmacokinetics
The pharmacokinetic profile of dihydroergocornine tartrate provides important insights into its clinical efficacy and dosing considerations.
Metabolism and Excretion
When administered orally, dihydroergocornine is predominantly eliminated via feces, with approximately 97.5% of the administered dose following this route. Urinary excretion accounts for only about 2.5% of the dose . Following intravenous administration, the renal excretion profile changes somewhat, with approximately 10% of the administered dose eliminated through the kidneys .
Research Findings and Clinical Efficacy
Scientific investigations into dihydroergocornine tartrate have yielded several significant findings regarding its efficacy and safety profile.
Efficacy in Cardiovascular Conditions
Clinical studies have demonstrated that parenteral administration of dihydroergocornine can effectively lower blood pressure, while its oral form shows comparatively limited effect. This differential efficacy based on administration route has important implications for clinical applications and dosing strategies. The compound's hypotensive effects appear to be mediated through its interaction with adrenergic and serotonergic systems.
Comparative Efficacy
Data Tables and Structured Information
Chemical Properties of Dihydroergocornine Tartrate
| Property | Value | Source |
|---|---|---|
| CAS Number | 102366-78-9 | |
| Molecular Formula | C35H47N5O11 | |
| Molecular Weight | 713.785 g/mol | |
| Base Compound | Dihydroergocornine | |
| Chemical Classification | Ergot Alkaloid Derivative |
Pharmacokinetic Parameters of Dihydroergocornine
Comparative Efficacy in Therapeutic Applications
Clinical Considerations and Therapeutic Guidelines
Dosage Forms and Administration
Dihydroergocornine tartrate is available in various pharmaceutical formulations, though specific dosing information is limited in the current literature. The significant difference in efficacy between parenteral and oral administration suggests that route of administration is a critical consideration in clinical settings . Parenteral forms are more effective for cardiovascular applications, particularly when rapid blood pressure reduction is desired.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume